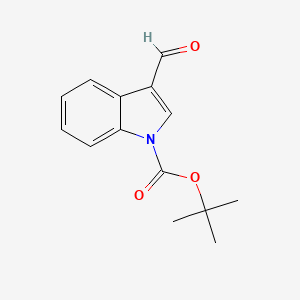

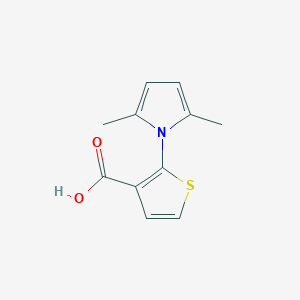

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

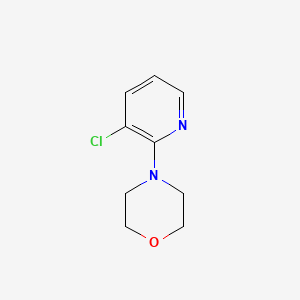

The compound 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a thiazole derivative that has been explored for its potential in various biological applications. The adamantyl group is a bulky, hydrophobic moiety that can confer unique physical and chemical properties to the molecule. Thiazoles, being heterocyclic compounds containing both sulfur and nitrogen, are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related adamantyl-thiazole compounds has been reported in the literature. For instance, imidazo[2,1-b]thiazole adamantylthioureas were synthesized through a reaction involving methylsulfanylethylamines and 1-adamantylisothiocyanate . Another synthesis route for 4-(1-adamantyl)-2-aryl-1,3-thiazoles involved the reaction of 4-(1-adamantyl)-1,2,3-thiadiazole with potassium tert-butoxide, followed by a series of reactions with aromatic carboxylic acid chlorides and ammonium acetate in acetic acid . These methods highlight the versatility of thiazole chemistry and the ability to introduce the adamantyl group into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex, especially when substituted with bulky groups like adamantyl. The presence of the adamantyl group can influence the overall shape and electronic distribution of the molecule, potentially affecting its interaction with biological targets. X-ray studies have been used to determine the configuration of related compounds, such as thiazolidin-4-ones bearing an adamantyl substituent, which can provide insights into the stereochemistry and conformational preferences of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on their substituents. The chloromethyl group in 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole suggests potential reactivity through nucleophilic substitution reactions. For example, reactions of 4-(1-adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiadiazole with cyclic secondary amines resulted in nucleophilic replacement of the chlorine atom . Such reactivity can be exploited to further modify the thiazole core and introduce additional functional groups that may enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The adamantyl group is known to impart lipophilicity, which can affect the compound's solubility, membrane permeability, and overall pharmacokinetic profile. The presence of the chloromethyl group can also contribute to the molecule's reactivity and its interactions with biological targets. Compounds like 4-adamantyl-(2-(arylidene)hydrazinyl)thiazoles have shown significant biological activities, including α-amylase inhibition and antioxidant potential, which are indicative of their chemical properties .

Aplicaciones Científicas De Investigación

Synthesis Methods :

- A method was developed for synthesizing 4-(1-adamantyl)-2-aryl-1,3-thiadiazoles from 4-(1-adamantyl)-1,2,3-thiadiazole, which involves various reactions leading to products like 4-(1-adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiadiazole (Shchipalkin, Petrov, & Kuznetsov, 2011).

- Another study focused on synthesizing 4-(1-Adamantyl)- and 4-(1-Adamantylmethyl)-substituted halothiazoles, exploring reactions with potassium thiocyanate and hydrochloric acid (Makarova, Zemtsova, & Moiseev, 2001).

Therapeutic Potential and Biological Activity :

- An adamantyl-substituted retinoid-derived molecule showed apoptotic and antiproliferative activities, highlighting the importance of the adamantyl group in enhancing these effects (Dawson et al., 2007).

- The antiviral activities of adamantane-containing heterocycles were explored, indicating the potential of these compounds in antiviral therapies (Makarova et al., 2004).

- Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles were synthesized, showing antimicrobial and anti-inflammatory activities (Kadi et al., 2007).

Chemical Properties and Reactions :

- A study on alkali metal 2-(1-adamantyl)ethynethiolates discussed their synthesis and reactions with various electrophilic reagents, shedding light on their chemical behavior (Petrov, Shchipalkin, Kuznetsov, & Viktorov, 2010).

- Theoretical studies on the chemical reactivity of 2-adamantyl-thiazolidine-4-one derivatives provided insights into their potential as HIV-1 inhibitors and other therapeutic applications (Morales-Bayuelo et al., 2012).

Mecanismo De Acción

Target of Action

It is known that various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride (a similar compound) to give the corresponding n-adamantylated heterocycles .

Mode of Action

It can be inferred from related compounds that the adamantyl group may interact with its targets through steric effects .

Propiedades

IUPAC Name |

2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUVVOVMHYJPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394407 |

Source

|

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

632300-38-0 |

Source

|

| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)